3-(Dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one
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Overview
Description
3-(Dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one is an organic compound that belongs to the class of phenylpropanoids. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(hydroxymethoxy)benzaldehyde and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced monitoring techniques can optimize the reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
3-(Dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it useful in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-phenylpropan-1-one: Lacks the hydroxymethoxy group, leading to different chemical properties.
3-(Dimethylamino)-1-[2-(methoxy)phenyl]propan-1-one: Similar structure but with a methoxy group instead of hydroxymethoxy.
Uniqueness
The presence of the hydroxymethoxy group in 3-(Dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one imparts unique chemical and biological properties, making it distinct from other similar compounds. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
195334-30-6 |
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Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-(dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C12H17NO3/c1-13(2)8-7-11(15)10-5-3-4-6-12(10)16-9-14/h3-6,14H,7-9H2,1-2H3 |
InChI Key |
NGPSZWMHUNRBOC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=CC=C1OCO |
Origin of Product |
United States |
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